4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene

Catalog No.
S13068114
CAS No.
318271-51-1
M.F
C7H10BrIO
M. Wt
316.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene

CAS Number

318271-51-1

Product Name

4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene

IUPAC Name

4-(2-bromoprop-2-enoxy)-1-iodobut-1-ene

Molecular Formula

C7H10BrIO

Molecular Weight

316.96 g/mol

InChI

InChI=1S/C7H10BrIO/c1-7(8)6-10-5-3-2-4-9/h2,4H,1,3,5-6H2

InChI Key

MDHJVOUZVHEBNB-UHFFFAOYSA-N

Canonical SMILES

C=C(COCCC=CI)Br

4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene is a complex organic compound characterized by its unique structure, which includes a brominated propene moiety and an iodobutene component. Its molecular formula is C₈H₈BrI, and it features a combination of halogen atoms that contribute to its reactivity and potential applications in various chemical processes. The compound's structure can be represented as follows:

This compound is of interest due to its potential utility in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

The reactivity of 4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene can be influenced by the presence of both bromine and iodine atoms, which are known to participate in nucleophilic substitution reactions. The compound can undergo:

  • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, the compound may lose hydrogen halides (HBr or HI), resulting in the formation of alkenes.

These reactions are significant for synthesizing more complex organic molecules.

The synthesis of 4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene can be achieved through several methods:

  • Allylic Bromination: Starting from an appropriate allylic alcohol, bromination can be performed using N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Iodination: The introduction of iodine can be achieved through electrophilic iodination methods or via the use of iodine monochloride.
  • Ethers Formation: The ether bond can be formed through nucleophilic substitution reactions involving alcohols and alkyl halides.

These methods highlight the versatility in synthesizing halogenated organic compounds.

4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
  • Pharmaceutical Development: Due to its unique structure, it may serve as a precursor for biologically active compounds.

Its halogenated nature may also provide enhanced reactivity for further chemical transformations.

Interaction studies involving 4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene could focus on its behavior in various chemical environments. These studies would typically explore:

  • Reactivity with Nucleophiles: Understanding how this compound interacts with different nucleophiles could reveal pathways for further synthetic applications.

Research into these interactions would provide insights into optimizing reaction conditions for desired outcomes.

Several compounds exhibit structural similarities to 4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene, including:

Compound NameStructure DescriptionUnique Features
2-Bromoallyl alcoholContains a hydroxyl groupMore polar due to the alcohol functionality
4-IodobuteneLacks brominated side chainSimpler structure with fewer functional groups
3-Bromoacrylic acidContains a carboxylic acid groupExhibits acidic properties

These compounds highlight the uniqueness of 4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-e, particularly its combination of bromine and iodine in a single molecular framework.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

315.89598 g/mol

Monoisotopic Mass

315.89598 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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